molecular formula C15H20N4O3 B12774710 Pyrazole-5-carboxamide, 4-amino-N-(3,4-dimethoxyphenethyl)-3-methyl- CAS No. 86927-72-2

Pyrazole-5-carboxamide, 4-amino-N-(3,4-dimethoxyphenethyl)-3-methyl-

Cat. No.: B12774710
CAS No.: 86927-72-2
M. Wt: 304.34 g/mol
InChI Key: PJBTUNDYCCFLMM-UHFFFAOYSA-N
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Description

Pyrazole-5-carboxamide, 4-amino-N-(3,4-dimethoxyphenethyl)-3-methyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an amino group, a carboxamide group, and a dimethoxyphenethyl substituent, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole-5-carboxamide, 4-amino-N-(3,4-dimethoxyphenethyl)-3-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic ring.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the aromatic substituent.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit activity against specific biological targets, making it a candidate for drug development.

Medicine

Medicinal chemistry explores the therapeutic potential of this compound. Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. This compound may show promise in these areas due to its structural features.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of pyrazole-5-carboxamide, 4-amino-N-(3,4-dimethoxyphenethyl)-3-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole-5-carboxamide derivatives: Compounds with similar core structures but different substituents.

    Amino-substituted pyrazoles: Compounds with amino groups at various positions on the pyrazole ring.

    Dimethoxyphenethyl derivatives: Compounds containing the 3,4-dimethoxyphenethyl group attached to different core structures.

Uniqueness

What sets pyrazole-5-carboxamide, 4-amino-N-(3,4-dimethoxyphenethyl)-3-methyl- apart is its specific combination of functional groups. This unique arrangement may confer distinct chemical reactivity and biological activity, making it a compound of interest for further study.

Properties

CAS No.

86927-72-2

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H20N4O3/c1-9-13(16)14(19-18-9)15(20)17-7-6-10-4-5-11(21-2)12(8-10)22-3/h4-5,8H,6-7,16H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

PJBTUNDYCCFLMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)N

Origin of Product

United States

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